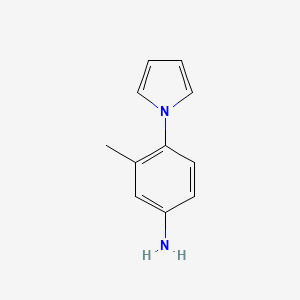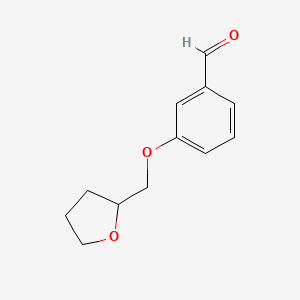
3-Methyl-4-pyrrol-1-yl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-pyrrol-1-yl-phenylamine is a biochemical compound used for proteomics research . It belongs to the phenethylamine class of compounds.
Synthesis Analysis
The synthesis of pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine involves various tactical approaches . For instance, one method involves using an ionic liquid 1-n-butylimidazolium tetrafluoroborate [Hbim]BF4, which yields a related compound without any additional catalyst or promoter .Molecular Structure Analysis
The molecular formula of 3-Methyl-4-pyrrol-1-yl-phenylamine is C11H12N2 . It has a molecular weight of 172.23 g/mol .Chemical Reactions Analysis
Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine are known to undergo various chemical reactions . For example, they can be synthesized by deoxygenating secondary compounds in an iridium-catalyzed process .Aplicaciones Científicas De Investigación
3-Methyl-4-pyrrol-1-yl-phenylamine: A Comprehensive Analysis of Scientific Research Applications:
Cancer Research
Derivatives of pyrrole compounds have shown promise in cancer research, particularly in cytotoxic activity against cancer cell lines. For instance, certain analogues have been highlighted as active inhibitors in vitro, which suggests potential applications of 3-Methyl-4-pyrrol-1-yl-phenylamine in developing anticancer agents .
Material Science
In the field of material science, pyrrole derivatives are used to modify the electrochemical and optical properties of polymers. This could imply that 3-Methyl-4-pyrrol-1-yl-phenylamine may be useful in creating new materials with specific electrical or optical characteristics .
Synthetic Organic Chemistry
Pyrrole compounds are integral in multi-component reactions (MCRs) due to their ability to form C–C and C–heteroatom bonds efficiently. This indicates that 3-Methyl-4-pyrrol-1-yl-phenylamine could be valuable in synthetic organic chemistry for constructing complex molecules .
Proteomics Research
As a biochemical, 3-Methyl-4-pyrrol-1-yl-phenylamine hydrochloride is available for proteomics research, suggesting its use in studying proteins and peptides within biological systems .
Coordination Chemistry
New derivatives of pyrrole have been synthesized and characterized for their coordination compounds. This points towards the potential use of 3-Methyl-4-pyrrol-1-yl-phenylamine in creating novel coordination complexes with metals, which can have various applications including catalysis and material science .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, suggesting they may have diverse molecular and cellular effects .
Direcciones Futuras
Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be significant future research directions for 3-Methyl-4-pyrrol-1-yl-phenylamine and similar compounds.
Propiedades
IUPAC Name |
3-methyl-4-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIMMXRGGYGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296648 |
Source


|
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyrrol-1-yl-phenylamine | |
CAS RN |
137352-76-2 |
Source


|
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














